
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene: is an organic compound with the molecular formula C({30})H({24})S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by its two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. Thiophenes are known for their stability and are widely used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully hydrogenated thiophenes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of thiophenes with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones. In substitution reactions, the phenyl rings undergo electrophilic attack, resulting in the formation of substituted derivatives. The electronic properties of the compound are influenced by the conjugation between the thiophene ring and the phenyl groups, which affects its reactivity and stability.
類似化合物との比較
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene: This compound is similar but lacks the diphenyl groups.
1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole: A silicon-containing analog with similar structural features.
Uniqueness: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is unique due to its combination of two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. This structural arrangement imparts specific electronic properties and stability, making it suitable for applications in organic electronics and materials science.
特性
CAS番号 |
117967-81-4 |
|---|---|
分子式 |
C30H24S |
分子量 |
416.6 g/mol |
IUPAC名 |
3,4-bis(4-methylphenyl)-2,5-diphenylthiophene |
InChI |
InChI=1S/C30H24S/c1-21-13-17-23(18-14-21)27-28(24-19-15-22(2)16-20-24)30(26-11-7-4-8-12-26)31-29(27)25-9-5-3-6-10-25/h3-20H,1-2H3 |
InChIキー |
LIMDIYJRMOLUBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


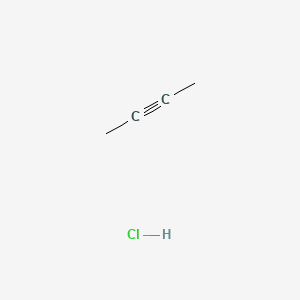

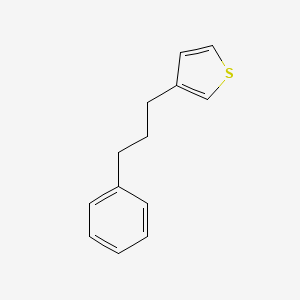
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)


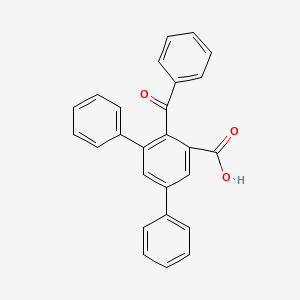
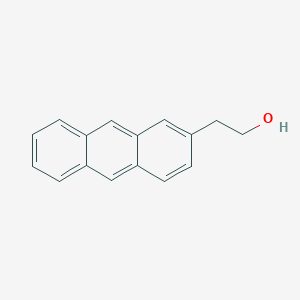
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
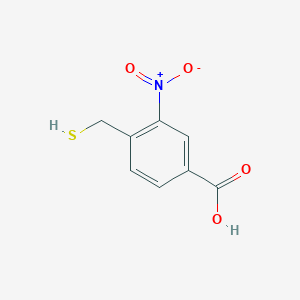
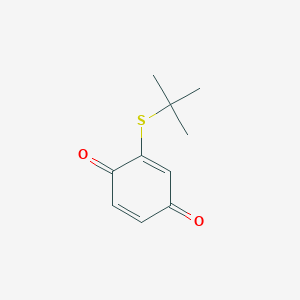
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
